Berzosertib (Berzosertib) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR) kinase. [, ] ATR kinase is a crucial regulator of the DNA damage response (DDR) network, which is essential for DNA repair in both healthy and cancerous cells. [, , , , ]
In scientific research, Berzosertib is primarily used to investigate the role of ATR kinase in various cellular processes, particularly the DDR. [, , , ] It is also utilized to explore its potential as a therapeutic target in cancer treatment, often in combination with other therapies like chemotherapy and radiotherapy. [, , , , , , , , , , , , , , , , , , , ]
VE-822, also known as Berzosertib, is a potent inhibitor of the ataxia telangiectasia and Rad3-related protein kinase. It has garnered attention in cancer research due to its ability to sensitize tumor cells to various forms of chemotherapy and radiation therapy. The compound is classified as a small molecule drug and is primarily investigated for its role in targeting DNA damage response pathways, particularly in cancer cells exhibiting deficiencies in DNA repair mechanisms.
VE-822 was developed as a close analog of VE-821, with enhanced potency against the ataxia telangiectasia and Rad3-related protein kinase. It is classified under the broader category of DNA damage response inhibitors. The compound has been extensively studied for its effects on various cancer types, particularly pancreatic ductal adenocarcinoma and esophageal squamous cell carcinoma, where it shows promise in overcoming chemoresistance associated with DNA repair deficiencies .
VE-822 has a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of 301.34 g/mol. The structure features a sulfonamide group, which is critical for its interaction with the target kinase. The three-dimensional conformation of VE-822 allows it to effectively bind to the active site of the ataxia telangiectasia and Rad3-related protein kinase, inhibiting its activity.
VE-822 primarily acts through competitive inhibition of the ataxia telangiectasia and Rad3-related protein kinase. This inhibition disrupts the signaling pathways responsible for DNA damage repair, leading to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and radiation therapy.
In vitro studies have demonstrated that VE-822 can significantly decrease cell viability in cancer cell lines exposed to chemotherapeutic agents by enhancing DNA damage accumulation . The compound has also been shown to alter cell cycle progression by inducing G1 phase arrest and promoting apoptosis in various cancer models .
VE-822 inhibits the activation of the ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the cellular response to DNA damage. By blocking this pathway, VE-822 prevents cancer cells from effectively repairing DNA lesions induced by chemotherapy or radiation.
This mechanism leads to:
VE-822 is primarily utilized in cancer research, particularly for:
The ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of cellular responses to DNA replication stress and single-stranded DNA (ssDNA) damage. When replication forks stall due to endogenous stressors (e.g., oncogene activation) or exogenous insults (e.g., chemotherapy), replication protein A (RPA) coats exposed ssDNA, recruiting ATR via its binding partner ATRIP (ATR-interacting protein). This activation triggers a phosphorylation cascade—primarily through checkpoint kinase 1 (Chk1)—that halts the cell cycle (S/G2 phase arrest), stabilizes replication forks, and promotes DNA repair. Crucially, cancer cells frequently harbor defects in parallel DDR pathways (e.g., ATM/p53 mutations), rendering them hyper-dependent on ATR for survival. Inhibiting ATR thus forces cancer cells with unresolved DNA damage into mitotic catastrophe or apoptosis [2] [5].
VE-822 (berzosertib, VX-970, M6620) is a potent, ATP-competitive ATR inhibitor with an IC₅₀ of 19 nM in HT29 colorectal cancer cells [7] [9]. Its chemical structure (C₂₄H₂₅N₅O₃S; MW: 463.55) features a sulfonylphenyl-pyrazine core critical for binding the kinase domain. Cryo-EM studies reveal that VE-822 binds the ATR-ATRIP complex at two sites: the active site pocket and the ATR-ATR dimer interface. This dual binding induces conformational changes that disrupt substrate access and kinase activity [8].
Table 1: Key Biochemical Properties of VE-822
Property | Value | Measurement Context |
---|---|---|
IC₅₀ (ATR inhibition) | 19 nM | HT29 colorectal cancer cells |
Selectivity (vs. ATM/DNA-PK) | >100-fold | Kinase panel assays |
Key Biomarkers Modulated | ↓pChk1, ↑γH2AX, ↑53BP1 foci | In vitro and in vivo models |
Solubility | ≥50 mg/mL in DMSO | Pharmacological studies |
VE-822 emerged from optimization efforts targeting the limitations of its predecessor, VE-821:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7